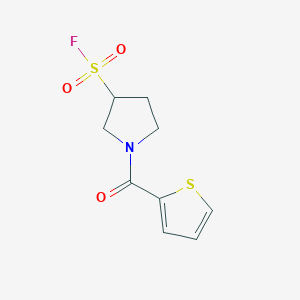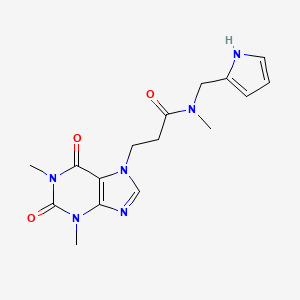
1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride typically involves multi-step organic reactions. One common approach is the condensation of thiophene-2-carboxylic acid with pyrrolidine, followed by sulfonylation using sulfonyl fluoride reagents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors are employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Sulfonamide or sulfonate esters.
Aplicaciones Científicas De Investigación
1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with serine residues in enzymes, leading to enzyme inhibition. This property makes it a valuable tool in studying enzyme function and developing enzyme inhibitors.
Comparación Con Compuestos Similares
Thiophene-2-carbonyl derivatives: Compounds with similar thiophene-based structures.
Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring, such as pyrrolidine-2,5-dione.
Sulfonyl fluoride compounds: Molecules containing the sulfonyl fluoride group, like trifluoromethanesulfonyl fluoride.
Uniqueness: 1-(Thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring enhances its electronic properties, while the sulfonyl fluoride group provides a reactive site for covalent modification of enzymes.
Propiedades
IUPAC Name |
1-(thiophene-2-carbonyl)pyrrolidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3S2/c10-16(13,14)7-3-4-11(6-7)9(12)8-2-1-5-15-8/h1-2,5,7H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECCDMYLFLODBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)F)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-acetyl-N-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]piperidine-3-carboxamide](/img/structure/B7445870.png)
![1-[2-Methoxyethyl(oxan-4-yl)sulfamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7445876.png)
![2-{1-methyl-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}ethane-1-sulfonyl fluoride](/img/structure/B7445880.png)
![[1-[(2-Chloro-4-fluorophenyl)methyl]-4,5-dimethylimidazol-2-yl]methanol](/img/structure/B7445888.png)
![3-(2-Chlorophenyl)-6-[4-(triazol-1-yl)piperidin-1-yl]pyridazine](/img/structure/B7445905.png)
![4-[[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]iminomethyl]-2-methoxyphenol](/img/structure/B7445912.png)
![N,N-diethyl-4-[3-(2-oxo-3H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B7445916.png)
![N-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-2-oxopiperidin-3-yl}prop-2-enamide](/img/structure/B7445922.png)
![3-(Furan-3-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7445925.png)
![3-(2-morpholin-4-yl-1,3-thiazol-4-yl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7445932.png)

![3-(6-aminopurin-9-yl)-1-[3-(1H-indol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B7445943.png)
![3-(3-But-3-ynyldiazirin-3-yl)-1-[4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepin-1-yl]propan-1-one](/img/structure/B7445963.png)
![5-(2-Azaspiro[4.5]decan-4-yl)-3-(1-methyl-3-propan-2-ylpyrazol-4-yl)-1,2,4-oxadiazole](/img/structure/B7445967.png)
